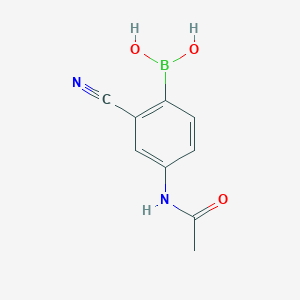

4-Acetamido-2-cyanophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamido-2-cyanophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an acetamido group at position 4 and a cyano group at position 2. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. . The reaction proceeds efficiently to yield the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-cyanophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are mild, and the products are typically biaryl compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Amines.

Scientific Research Applications

4-Acetamido-2-cyanophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-2-cyanophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors and drug delivery systems. Additionally, the cyano and acetamido groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic and Steric Properties

The reactivity, solubility, and stability of boronic acids are strongly influenced by substituents. Below is a comparative analysis of 4-acetamido-2-cyanophenylboronic acid with analogous compounds (Table 1).

Table 1: Substituent Effects on Key Properties

Key Observations:

Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG than chloro (in the 2-chloro-3-methyl derivative) but weaker than nitro (in the 2-nitro analog). This enhances Lewis acidity compared to the parent 4-acetamidophenylboronic acid, facilitating faster transmetallation in Suzuki reactions . The nitro-substituted compound likely exhibits the highest reactivity due to the extreme electron-withdrawing nature of NO2 .

Solubility: The acetamido group improves aqueous solubility across all compounds. However, the cyano and nitro groups reduce solubility compared to the parent 4-acetamidophenylboronic acid due to decreased polarity balance .

Stability and Protodeboronation Resistance

Boronic acids are prone to protodeboronation under basic conditions. Electron-withdrawing groups like cyano or nitro stabilize the boronate anion via resonance, reducing degradation. For example:

- This compound is expected to exhibit higher stability than 4-acetamidophenylboronic acid but slightly lower than the nitro-substituted derivative .

- The chloro-methyl derivative’s stability is moderated by the opposing electronic effects of Cl (EWG) and Me (EDG) .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-Acetamido-2-cyanophenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential functionalization of a phenyl precursor. A common approach includes:

Acylation : Introduce the acetamido group via acetylation of an amino precursor under anhydrous conditions (e.g., acetic anhydride in dichloromethane, 0–5°C).

Cyanation : Install the cyano group via nucleophilic substitution or Sandmeyer reaction, requiring careful control of pH and temperature (e.g., CuCN in DMF at 80–100°C) .

Borylation : Direct boronation using Miyaura borylation (Pd catalysis, base, and pinacolborane) or via lithiation followed by boronic ester quenching .

Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyanation and borylation efficiency.

- Catalyst selection : Pd(dppf)Cl₂ improves cross-coupling yields in borylation .

- Temperature : Excessive heat during cyanation may degrade the boronic acid moiety; maintain ≤100°C.

Example Data :

| Step | Yield Range | Key Conditions |

|---|---|---|

| Acylation | 70–85% | 0–5°C, 2h |

| Cyanation | 50–65% | 80°C, 12h |

| Borylation | 60–75% | Pd(dppf)Cl₂, 70°C |

Q. Advanced: How do the electron-withdrawing substituents (cyano, acetamido) influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The cyano (-CN) and acetamido (-NHCOCH₃) groups synergistically modulate electronic and steric effects:

- Electronic Effects :

- Steric Effects :

Experimental Optimization :

- Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C for aryl halides.

- Monitor reaction progress via TLC (Rf shift) or ¹¹B NMR to confirm boronic acid consumption.

Data Contradictions :

- notes chloro/methyl substituents reduce coupling yields by 15–20% compared to cyano analogs, suggesting -CN improves compatibility with electron-deficient aryl halides .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., acetamido δ 2.1 ppm for CH₃; cyano absence in ¹H NMR).

- ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for -B(OH)₂).

- FT-IR : Detect -CN stretch (~2240 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .

- HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z 219.1).

Safety Note :

Q. Advanced: How to resolve low yields in boronation steps due to protodeboronation?

Methodological Answer:

Protodeboronation is exacerbated by electron-withdrawing groups. Mitigation strategies include:

pH Control : Maintain mildly basic conditions (pH 7–9) using NaHCO₃ to stabilize the boronate intermediate .

Low-Temperature Quenching : After lithiation, add trimethyl borate at -78°C to minimize side reactions.

Protecting Groups : Temporarily protect the boronic acid as a pinacol ester, then deprotect with aqueous HCl .

Case Study :

- reports 15% higher yields using pinacol ester protection for chloro-methyl analogs .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Storage : 4–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. Advanced: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

Experimental Design :

- Prepare buffered solutions (pH 4–10).

- Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.

- Monitor degradation via HPLC (area under the curve) and ¹¹B NMR.

Key Parameters :

Properties

Molecular Formula |

C9H9BN2O3 |

|---|---|

Molecular Weight |

203.99 g/mol |

IUPAC Name |

(4-acetamido-2-cyanophenyl)boronic acid |

InChI |

InChI=1S/C9H9BN2O3/c1-6(13)12-8-2-3-9(10(14)15)7(4-8)5-11/h2-4,14-15H,1H3,(H,12,13) |

InChI Key |

SMWLJCBYLSDXPS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)NC(=O)C)C#N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.